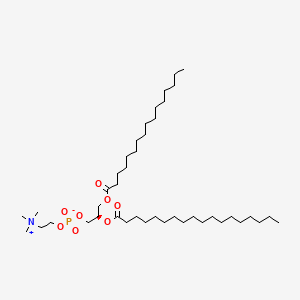

1-十六烷酰基-2-十八烷酰基-sn-甘油-3-磷酸胆碱

描述

Synthesis Analysis

The synthesis of phospholipids like 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine often involves enzymatic pathways that include the use of specific phosphatransferases. These enzymes catalyze the transfer of a phosphocholine group to diacylglycerol, forming the phospholipid. Studies on related compounds, such as platelet-activating factor and its analogs, provide insights into the enzymatic synthesis routes of similar phospholipids (Snyder, 1997).

Molecular Structure Analysis

The molecular structure of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine comprises a glycerol backbone esterified with two fatty acids (hexadecanoyl and octadecanoyl) and a phosphocholine group. This structure is characteristic of phosphatidylcholines, which are amphiphilic molecules contributing to the bilayer structure of membranes and facilitating various biological functions.

Chemical Reactions and Properties

Phospholipids like 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine can undergo several chemical reactions, including hydrolysis by phospholipases, which cleave the fatty acid chains or the phosphodiester bond, altering the lipid's function and contributing to signaling pathways. The presence of unsaturated fatty acids in phospholipids can also lead to reactions involving oxidation, which plays a role in cell signaling and inflammation processes.

Physical Properties Analysis

The physical properties of phospholipids are largely determined by their amphiphilic nature, allowing them to form lipid bilayers and micelles in aqueous environments. These properties are critical for the formation of cellular membranes and vesicles, enabling the compartmentalization of cellular processes and the transport of molecules within and between cells.

Chemical Properties Analysis

The chemical properties of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine, such as its hydrophobic and hydrophilic regions, facilitate interactions with other molecules. These interactions are crucial for membrane fluidity, the formation of lipid rafts, and the embedding of proteins within the membrane, affecting receptor activation and signaling pathways.

科学研究应用

在生物系统中的作用

“1-十六烷酰基-2-十八烷酰基-sn-甘油-3-磷酸胆碱”是一种磷脂酰胆碱,磷脂酰胆碱是一类磷脂,是所有细胞膜的主要成分 . 它在维持细胞膜的完整性和流动性方面起着至关重要的作用 .

哺乳动物中的代谢物

这种化合物是在小鼠(小家鼠)中代谢反应过程中产生的代谢物 . 因此,它可能对理解哺乳动物的代谢过程具有意义。

2型糖尿病和糖尿病肾病的生物标志物

研究表明,这种化合物可能是与2型糖尿病和糖尿病肾病相关的潜在血浆生物标志物 . 这可能对早期检测和管理这些疾病具有重大意义。

在诊断程序中的应用

这种磷脂酰胆碱的类似物在诊断程序中使用 . 但是,需要注意的是,它仅供研究使用,不应用于诊断程序 .

荧光标记

该化合物可以在sn-2酰基链上用芘标记 . 这使其在研究中可用于生物样品的荧光标记,从而能够在各种生物过程中对该化合物进行可视化和跟踪 .

未来方向

作用机制

Target of Action

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine 34:0, is a type of phospholipid . The primary targets of this compound are cell membranes, where it plays a crucial role in maintaining the structural integrity of the cell and facilitating cellular functions .

Mode of Action

As a phospholipid, 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine interacts with its targets by integrating into the lipid bilayer of cell membranes . It contributes to the fluidity and flexibility of the membrane, which is essential for various cellular processes, including signal transduction and membrane trafficking .

Biochemical Pathways

The compound is involved in the phospholipid metabolic pathway . It can be synthesized and broken down by the cell as needed, contributing to the dynamic nature of the cell membrane .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestines, distributed in the body through the bloodstream, metabolized in the liver, and excreted via the bile .

Result of Action

The presence of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine in the cell membrane influences the membrane’s properties and functionality . It can affect the activity of membrane proteins, the cell’s response to external signals, and the process of endocytosis and exocytosis .

Action Environment

Environmental factors such as temperature and pH can influence the action of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine . For instance, changes in temperature can affect the fluidity of the cell membrane, thereby influencing the compound’s efficacy .

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPLUBHRSSFHT-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334417 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

59403-51-9 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

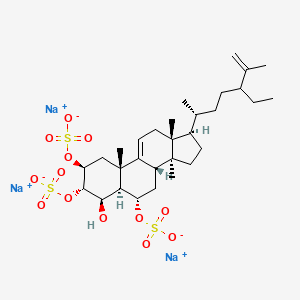

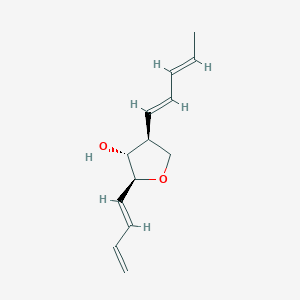

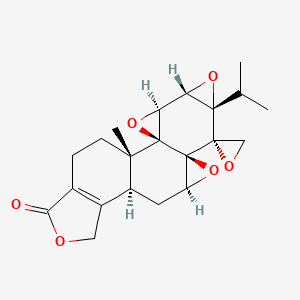

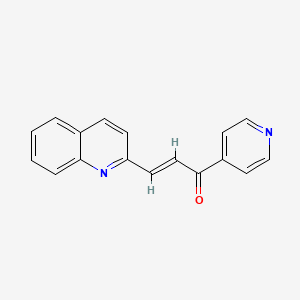

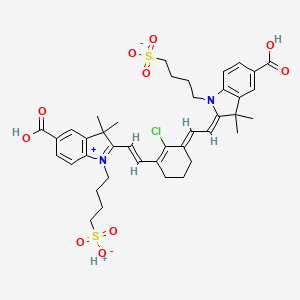

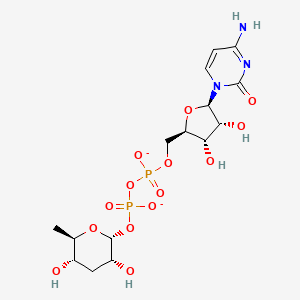

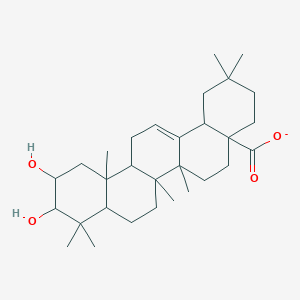

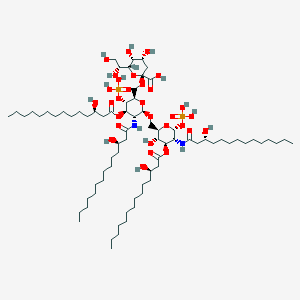

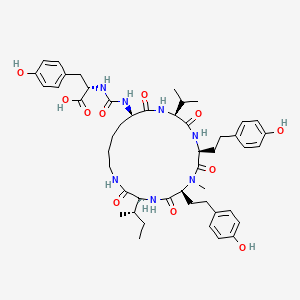

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。